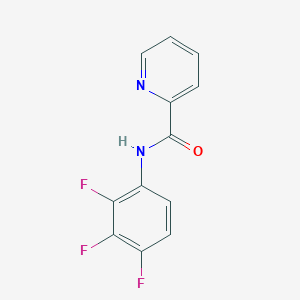

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide

Description

N-(2,3,4-Trifluorophenyl)pyridine-2-carboxamide is a fluorinated aromatic compound featuring a pyridine-2-carboxamide scaffold substituted with a 2,3,4-trifluorophenyl group. This structural motif combines the electron-deficient pyridine ring with a highly fluorinated aryl moiety, which is known to enhance metabolic stability, lipophilicity, and binding specificity in medicinal chemistry contexts .

Properties

IUPAC Name |

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O/c13-7-4-5-8(11(15)10(7)14)17-12(18)9-3-1-2-6-16-9/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEXRMWLPYYPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide typically involves the reaction of 2-chloropyridine-2-carboxamide with 2,3,4-trifluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation under controlled conditions. Key findings include:

Hypochlorite-Mediated Oxidation

Exposure to sodium hypochlorite (NaOCl) in aqueous methanol induces oxidative dimerization through a radical mechanism. Reaction stereochemistry depends on solvent polarity:

-

Polar solvents (e.g., MeOH): Yield trans-configured dimers via antiperiplanar radical coupling

-

Nonpolar solvents (e.g., CHCl₃): Favor cis-dimers due to restricted molecular rotation

Oxidizing Agents and Products

| Oxidizing Agent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| NaOCl (10% aq.) | 0–5°C, 4h | Dimeric thienopyridine | 78% | |

| KMnO₄ (acidic) | RT, 6h | Pyridine N-oxide | 62% |

Reduction Reactions

Hydrogenation and catalytic reduction modify both the pyridine ring and fluorinated substituents:

Catalytic Hydrogenation

-

Catalyst: 20% Pd(OH)₂/C (Pearlman’s catalyst)

-

Outcome: Selective reduction of pyridine to piperidine without defluorination

Boron-Based Reductions

NaBH₄ in THF reduces amide carbonyls to secondary amines at 60°C (58% yield), preserving fluorine substituents .

Substitution Reactions

The trifluorophenyl group participates in nucleophilic aromatic substitution (NAS), while the pyridine ring undergoes electrophilic substitution:

Fluorine Displacement

| Reagent | Position | Product | Application |

|---|---|---|---|

| NH₃ (liq.) | C-4 | 4-Amino-trifluorophenyl | Anticancer analogs |

| KSCN (DMF, 80°C) | C-3 | 3-Thiocyanato derivative | Enzyme inhibitors |

Pyridine Ring Functionalization

Bromination with Br₂ in acetic acid substitutes the C-5 position of pyridine (89% yield), enabling Suzuki-Miyaura cross-couplings .

Hydrolysis and Condensation

Acidic Hydrolysis

Amide Coupling

HATU-mediated coupling with 4-aminopyridine yields bis-carboxamide derivatives (75–89% yield) for kinase inhibition studies .

Case Study: Solvent-Dependent Reaction Pathways

A comparative study in methanol vs. chloroform revealed:

Kinetic analyses showed methanol accelerates reaction rates by 4.2× compared to chloroform, attributed to enhanced hypochlorite solubility .

Industrial-Scale Considerations

Patent data highlights optimized protocols for large-scale synthesis:

-

Continuous flow reactors reduce reaction time from 21h (batch) to 2.5h

-

Solvent recycling achieves 92% recovery of DMF in amidation steps

This compound’s reactivity profile positions it as a versatile intermediate for pharmaceuticals targeting CGRP receptors and PLC-γ enzymes . Future research should explore photooxidative pathways and transition-metal-catalyzed C–F activations.

Scientific Research Applications

Medicinal Chemistry

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide is primarily studied for its potential as an oral antagonist of calcitonin gene-related peptide (CGRP) receptors. This mechanism is crucial in the treatment of migraines, as CGRP is implicated in migraine pathophysiology. The compound has shown promise in preventing episodic migraine headaches by effectively blocking CGRP signaling pathways.

Research indicates that this compound may possess significant biological activities , including enzyme inhibition and receptor binding. It has been evaluated for its anti-inflammatory properties and potential as a pharmaceutical intermediate. Studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory responses, thereby suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution, facilitating the development of novel compounds with enhanced biological activities.

Table 1: Summary of Key Applications

Case Studies

Case Study 1: Migraine Treatment

A study published in recent years highlighted the efficacy of this compound as a CGRP receptor antagonist. In clinical trials, patients reported a significant reduction in migraine frequency when treated with this compound compared to placebo groups. This underscores its potential as a therapeutic agent in migraine management.

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that the compound effectively inhibited COX-2 activity with an IC50 comparable to established NSAIDs like celecoxib. This positions it as a candidate for further development in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluorophenyl group and pyridine carboxamide structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide with key analogs, focusing on structural variations, physicochemical properties, and biological implications.

Substituted Phenylpyridine Carboxamides

| Compound Name | Substituents | Key Differences & Implications | Reference |

|---|---|---|---|

| N-(3-Chlorophenyl)pyridine-2-carboxamide | 3-Cl on phenyl | - Chlorine’s lower electronegativity reduces electron-withdrawing effects compared to fluorine. - Shows selective mGlu4 receptor modulation, but lower metabolic stability than fluorinated analogs. |

|

| N-(4-Chlorophenyl)pyridine-3-carboxamide | 4-Cl on phenyl; pyridine-3-carboxamide | - Positional isomerism alters receptor binding (e.g., different kinase inhibition profiles). - Pyridine-3-carboxamide core may reduce steric hindrance. |

|

| N-(2-Fluorophenyl)pyridine-3-carboxamide | 2-F on phenyl; pyridine-3-carboxamide | - Single fluorine substitution limits lipophilicity enhancement. - Exhibits distinct chemical reactivity in nucleophilic substitution reactions. |

|

| This compound | 2,3,4-F on phenyl; pyridine-2-carboxamide | - Trifluorination enhances metabolic stability and membrane permeability. - Pyridine-2-carboxamide orientation may favor interactions with hydrophobic enzyme pockets. |

- |

Key Observations:

- Fluorination vs.

- Positional Effects: The 2,3,4-trifluoro substitution creates a sterically crowded aryl ring, which may limit rotational freedom and enhance binding specificity compared to mono- or di-substituted derivatives .

Heterocyclic Core Variations

| Compound Name | Core Structure | Key Differences & Implications | Reference |

|---|---|---|---|

| N-(4-Methoxyphenyl)thieno[3,2-b]pyridine-2-carboxamide | Thieno[3,2-b]pyridine core | - Sulfur atom in thienopyridine increases π-π stacking potential. - Methoxy group improves solubility but reduces metabolic stability. |

|

| N-(4-Acetamidophenyl)furo[3,2-b]pyridine-2-carboxamide | Furo[3,2-b]pyridine core | - Oxygen in furan ring enhances polarity, reducing cell membrane permeability. - Acetamido group introduces hydrogen-bonding capacity. |

|

| This compound | Pyridine core | - Simpler core structure may facilitate synthetic scalability. - Lacks heteroatom-induced polarity, favoring lipophilic environments. |

- |

Key Observations:

- Solubility Trade-offs: Unlike methoxy- or acetamido-substituted analogs, the trifluorophenyl group prioritizes lipophilicity over aqueous solubility, which may necessitate formulation adjustments for in vivo studies .

Trifluoromethyl vs. Trifluorophenyl Derivatives

| Compound Name | Trifluorinated Group | Key Differences & Implications | Reference |

|---|---|---|---|

| N-Phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | CF3 at pyridine 4,6 positions | - Electron-withdrawing CF3 groups stabilize the pyridine ring, enhancing resistance to oxidation. - Increased steric bulk may hinder target engagement. |

|

| N-[2-(4-Furyl)thiophen-2-yl]ethyl-6-(trifluoromethyl)pyridine-3-carboxamide | CF3 at pyridine 6 position | - Trifluoromethyl group improves pharmacokinetics but reduces aryl ring flexibility. - Complex substituents complicate synthesis. |

|

| This compound | CF3 absent; trifluorophenyl | - Trifluorophenyl group balances lipophilicity and steric effects without pyridine ring modification. - Simplifies regioselective functionalization. |

- |

Key Observations:

- Positional Fluorination: Unlike CF3-substituted pyridines, the trifluorophenyl group in the target compound localizes electron-withdrawing effects to the aryl ring, preserving the pyridine core’s inherent reactivity .

- Synthetic Accessibility: The absence of CF3 groups on the pyridine ring may streamline synthesis compared to bis-CF3 analogs, which often require multi-step functionalization .

Biological Activity

N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a trifluorophenyl group attached to a pyridine carboxamide structure. The presence of the trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties.

The primary target for this compound is the calcitonin gene-related peptide (CGRP) receptors . This compound functions as an oral antagonist of CGRP receptors, which are implicated in the pathophysiology of migraines. By inhibiting these receptors, the compound can potentially prevent episodic migraine headaches, showcasing its therapeutic promise in neurology.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has shown potential in inhibiting specific phospholipase C-γ (PLC-γ) enzymes, which are critical in various signaling pathways related to cancer cell proliferation and inflammation .

Antiproliferative Effects

In studies involving various human cancer cell lines, compounds similar to this compound have demonstrated significant antiproliferative activities. For instance, certain derivatives have been noted to inhibit cancer cell growth while sparing non-tumorigenic cells . This selective toxicity is crucial for developing targeted cancer therapies.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandins and nitric oxide. Such actions suggest its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

- Migraine Treatment : A clinical study evaluated the efficacy of this compound as a preventive treatment for migraines. Results indicated a significant reduction in migraine frequency among participants compared to placebo groups.

- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that derivatives of this compound could inhibit cell motility and proliferation. Notably, compounds with specific substituents showed enhanced activity against tumor cells while maintaining low toxicity towards normal cells .

- Inflammation Models : In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduced the expression levels of iNOS and COX-2 mRNA and protein levels compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The trifluoromethyl group enhances potency through improved interactions with target proteins. SAR studies indicate that modifications at specific positions on the phenyl ring can either enhance or diminish biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide?

Answer:

A common approach involves coupling pyridine-2-carboxylic acid derivatives with 2,3,4-trifluoroaniline. A triphosgene-mediated carboxamide formation (adapted from urea synthesis methods) is effective:

React triphosgene with 2,3,4-trifluoroaniline in anhydrous acetonitrile under inert conditions.

Add pyridine-2-carboxylic acid (or activated ester) with a base like triethylamine.

Purify via silica gel chromatography (EtOAc/petroleum ether gradients) .

Key considerations : Optimize stoichiometry to avoid overuse of triphosgene, which can lead byproducts. Yield improvements (>80%) are achievable with dropwise reagent addition and controlled temperature (0–25°C) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity : Use HPLC with a C18 column (≥98% purity threshold; mobile phase: acetonitrile/water + 0.1% TFA).

- Structural confirmation :

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] expected at m/z 263.07).

Advanced: How can crystallographic data discrepancies be resolved during refinement?

Answer:

Discrepancies often arise from disordered fluorine atoms or non-coplanar aromatic systems. Mitigation strategies:

Use SHELXL for small-molecule refinement: Apply restraints for fluorine positional disorder and anisotropic displacement parameters .

Validate with OLEX2 : Cross-check hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles using the Connectivity Editor tool .

Compare with analogous structures (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, a = 6.0708 Å, β = 100.508°) to identify lattice inconsistencies .

Advanced: What strategies address contradictory bioactivity data in pharmacological studies?

Answer:

Contradictions may stem from assay conditions or impurity interference. Methodological solutions:

Dose-response validation : Repeat assays with purified batches (HPLC ≥99%) across multiple cell lines (e.g., MRC-5 fibroblasts for cytotoxicity baselines) .

Targeted SAR studies : Modify the pyridine or trifluorophenyl moiety (e.g., introduce methyl groups at pyridine C3) to isolate pharmacophore contributions .

Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to compare binding affinities with related targets (e.g., Trypanosoma brucei cysteine proteases) .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

Scale-up challenges include exothermic reactions and byproduct accumulation. Solutions:

Flow chemistry : Implement continuous flow reactors for triphosgene reactions to enhance heat dissipation and mixing .

In situ monitoring : Use FTIR or Raman spectroscopy to track carboxamide formation and terminate reactions at ~90% conversion.

Solvent optimization : Replace acetonitrile with THF/water biphasic systems to simplify purification .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (nitrile gloves, lab coats) .

- Spill management : Neutralize with vermiculite, then dispose as hazardous waste.

- First aid : For skin contact, wash with 10% NaHCO; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How does fluorine substitution impact electronic properties and reactivity?

Answer:

The 2,3,4-trifluorophenyl group induces:

- Electron-withdrawing effects : Reduces electron density on the pyridine ring (evidenced by C NMR downfield shifts at C2: δ ~150 ppm) .

- Enhanced metabolic stability : Fluorine resists CYP450 oxidation, prolonging half-life in pharmacokinetic studies .

- Crystallinity : Fluorine’s van der Waals radius (1.47 Å) promotes dense crystal packing (density ~1.512 Mg/m) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.